Thalidomide-5,6-F

PROTAC synthesis E3 ligase ligand fluorinated isoindoline

Thalidomide-5,6-F (CAS 1496997-41-1) is a 5,6-difluoro-substituted cereblon (CRBN) E3 ubiquitin ligase ligand purpose-built for PROTAC synthesis. Unlike clinical IMiDs (lenalidomide, pomalidomide), this functionalized intermediate provides a distinct difluoro conjugation handle at the isoindoline 5,6-positions for precise linker attachment. Its elevated LogP (0.55 vs. -0.35 for thalidomide) may enhance membrane permeability of resultant PROTACs. Supplied at ≥98% HPLC purity for stoichiometric precision in PROTAC library construction, SAR studies, and cryo-EM structural biology. Select this compound when the 5,6-difluoro substitution pattern is essential for your linker chemistry.

Molecular Formula C13H8F2N2O4
Molecular Weight 294.21 g/mol
CAS No. 1496997-41-1
Cat. No. B2408757
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThalidomide-5,6-F
CAS1496997-41-1
Molecular FormulaC13H8F2N2O4
Molecular Weight294.21 g/mol
Structural Identifiers
SMILESC1CC(=O)NC(=O)C1N2C(=O)C3=CC(=C(C=C3C2=O)F)F
InChIInChI=1S/C13H8F2N2O4/c14-7-3-5-6(4-8(7)15)13(21)17(12(5)20)9-1-2-10(18)16-11(9)19/h3-4,9H,1-2H2,(H,16,18,19)
InChIKeyAGHXYRKTAZEQQW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Thalidomide-5,6-F (CAS 1496997-41-1): A Key CRBN E3 Ligase Ligand for PROTAC Development


Thalidomide-5,6-F (CAS 1496997-41-1) is a fluorinated derivative of thalidomide specifically designed as a cereblon (CRBN) E3 ubiquitin ligase ligand . With the molecular formula C13H8F2N2O4 and a molecular weight of 294.21 g/mol, this compound serves as a critical building block for the synthesis of Proteolysis Targeting Chimeras (PROTACs) . Unlike clinical immunomodulatory drugs (IMiDs) such as thalidomide, lenalidomide, or pomalidomide, Thalidomide-5,6-F is engineered with 5,6-difluoro substitution on the isoindoline ring, rendering it a functionalized intermediate for linker conjugation rather than a standalone therapeutic agent .

Why Thalidomide-5,6-F Cannot Be Substituted by Other Thalidomide Analogs or CRBN Ligands


Generic substitution among thalidomide-derived CRBN ligands is precluded by fundamental differences in molecular design intent and chemical functionality. Clinical IMiDs such as lenalidomide, pomalidomide, and iberdomide are optimized as standalone therapeutic agents with specific neosubstrate degradation profiles [1]. In contrast, Thalidomide-5,6-F is a synthetic intermediate featuring 5,6-difluoro substitution that modulates the electronic properties of the isoindoline ring while providing a functional handle for further derivatization . The compound's higher LogP (0.55) compared to thalidomide alters its physicochemical profile, while its purity specifications (≥98.0% by HPLC) are tailored for precise stoichiometric use in PROTAC synthesis rather than in vivo administration . Substitution with unfunctionalized CRBN ligands would result in the inability to conjugate linker-warhead moieties essential for PROTAC construction.

Quantitative Evidence for Selecting Thalidomide-5,6-F Over Alternative CRBN Recruiting Ligands


Structural Differentiation: 5,6-Difluoro Substitution Pattern Enables Unique Linker Attachment Chemistry

Thalidomide-5,6-F features difluoro substitution at the 5 and 6 positions of the isoindoline ring, distinguishing it from alternative CRBN ligands such as Thalidomide-4-OH (hydroxy substitution) and Thalidomide-5-OH, which are mono-hydroxylated . The difluoro substitution pattern enhances the stability and modulates the electronic properties of the isoindolinedione core relative to non-fluorinated analogs . Unlike clinical IMiDs such as lenalidomide, which feature an amino group at the 4-position of the isoindoline ring, Thalidomide-5,6-F retains the phthalimide-like dione structure with fluorine atoms providing a chemically inert yet electronically influential modification .

PROTAC synthesis E3 ligase ligand fluorinated isoindoline

Purity Specification: High HPLC Purity (>98.0%–99.86%) Enables Precise PROTAC Stoichiometry

Commercially available Thalidomide-5,6-F is supplied with verified HPLC purity of >98.0% (T)(HPLC) from TCI Chemicals , and up to 99.86% from alternative vendors such as Biozol . MedChemExpress reports a batch purity of 99.84% . This level of purity is essential for PROTAC synthesis, where precise stoichiometric control of CRBN ligand incorporation is critical for reproducible conjugation efficiency and downstream biological characterization. Lower-purity CRBN ligand preparations—including some research-grade thalidomide supplied at ≥95% purity—introduce impurities that can compromise reaction yields, complicate purification of final PROTAC molecules, and confound structure-activity relationship (SAR) interpretations.

PROTAC synthesis chemical purity quality control

Fluorinated CRBN Ligands in PROTAC Design: Structural Basis for Linker Conjugation

Thalidomide-5,6-F is explicitly classified as a "PROTAC linker" and "E3 ligase ligand building block" by multiple authoritative vendors, including TCI Chemicals, MedChemExpress, and Bidepharm . This classification distinguishes it from therapeutic CRBN modulators (IMiDs) which are not functionalized for linker attachment. The compound retains the glutarimide ring essential for CRBN binding while providing the 5,6-difluoro-substituted isoindoline core as a platform for further derivatization . In contrast, alternative CRBN ligands such as lenalidomide, pomalidomide, and iberdomide are optimized for neosubstrate degradation (e.g., IKZF1/3, CK1α) rather than serving as synthetic intermediates, and their direct use in PROTAC construction without functionalization is not feasible.

PROTAC linker chemistry E3 ligase recruitment targeted protein degradation

Physicochemical Profile: Calculated Properties Support Formulation and Solubility Requirements

Thalidomide-5,6-F exhibits calculated physicochemical properties that inform its handling and formulation in PROTAC synthesis workflows. The compound has a calculated LogP of 0.55, a melting point of 217 °C, and a DMSO solubility of approximately 33.33 mg/mL (113.29 mM) [1]. In comparison, unsubstituted thalidomide has a reported LogP of approximately -0.35, indicating that the 5,6-difluoro substitution substantially increases lipophilicity . This difference may affect partitioning behavior in biphasic reaction systems and solubility in organic solvents commonly used in PROTAC linker chemistry. The compound's density is calculated at 1.6±0.1 g/cm³, with a boiling point of 534.6±50.0 °C at 760 mmHg .

solubility physicochemical properties formulation

Recommended Research and Industrial Applications for Thalidomide-5,6-F Based on Quantitative Differentiation Evidence


PROTAC Synthesis Requiring Fluorinated CRBN Ligand with Defined Substitution Pattern

Thalidomide-5,6-F is the preferred CRBN-recruiting ligand for PROTAC constructs where the 5,6-difluoro substitution pattern is required for linker attachment chemistry or for modulating the electronic properties of the isoindoline core. Unlike alternative CRBN ligands (Thalidomide-4-OH, Thalidomide-5-OH, or unsubstituted thalidomide), this compound provides the specific difluoro functionality that enables distinct conjugation strategies . Researchers developing novel PROTACs with linker attachment at or near the 5,6-positions of the isoindoline ring should select this compound based on its defined substitution chemistry .

Structure-Activity Relationship (SAR) Studies of Fluorinated CRBN Ligands in Targeted Protein Degradation

The 5,6-difluoro substitution of Thalidomide-5,6-F provides a distinct electronic and steric environment compared to non-fluorinated and mono-fluorinated CRBN ligands. Its calculated LogP of 0.55—approximately 0.9 log units higher than unsubstituted thalidomide—makes it a valuable comparator in SAR studies investigating the effect of fluorination on CRBN binding affinity, ternary complex formation efficiency, and degradation selectivity . Researchers seeking to systematically evaluate how fluorine substitution modulates PROTAC performance should incorporate this compound into their comparative ligand panels .

Precise PROTAC Assembly Requiring High-Purity CRBN Ligand Building Blocks

For PROTAC synthesis protocols demanding high stoichiometric precision and minimal batch-to-batch variability, Thalidomide-5,6-F with verified HPLC purity >98.0% (up to 99.86%) is the appropriate selection . This purity specification exceeds typical research-grade thalidomide (≥95%) and ensures consistent conjugation yields . Applications include the synthesis of PROTAC libraries for high-throughput degradation screening, preparation of PROTACs for in vivo pharmacokinetic studies where precise dosing depends on accurate molecular composition, and generation of PROTACs for cryo-EM structural biology studies requiring homogeneous ternary complex formation .

Development of PROTACs with Enhanced Lipophilicity for Improved Membrane Permeability

The difluoro substitution of Thalidomide-5,6-F confers increased lipophilicity (LogP 0.55) relative to unsubstituted thalidomide (LogP ~ -0.35) . This physicochemical difference may contribute to improved membrane permeability of the resulting PROTAC molecules, which is a critical parameter for cellular degradation efficiency . Researchers designing PROTACs intended for targets with challenging intracellular localization or those requiring enhanced passive diffusion across cellular membranes should consider Thalidomide-5,6-F as the CRBN ligand component to leverage this lipophilicity advantage .

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